N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

SAR ambiguity from isomeric mixtures compromises kinase inhibitor lead optimization. This pure 6-yl regioisomer (CAS 951992-02-2, ≥95% HPLC) eliminates positional interference for high-confidence structure-activity data. • Validated by NMR/LCMS; precise 2-benzoyl & 6-Cl substitution ensures defined binding-pocket geometry. • Privileged scaffold compliant with Lipinski rules; ideal for focused kinome library construction. • Stock available for immediate HTS and chemical biology workflows.

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 951992-02-2
Cat. No. B2808450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide
CAS951992-02-2
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H15ClN2O3/c1-13-17-9-8-16(25-22(27)15-7-10-19(23)24-12-15)11-18(17)28-21(13)20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,27)
InChIKeySQOQNZYKUFFDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide: Structure & Purity Profile


N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide (CAS 951992-02-2) is a synthetic small molecule characterized by a benzofuran core linked to a 6-chloropyridine-3-carboxamide moiety [1]. Its molecular formula C22H15ClN2O3 and exact mass of 390.07712 g/mol, confirmed by NMR spectral data, establish it as a distinct heterocyclic entity within screening compound libraries [2]. The compound is commercially available from suppliers such as Life Chemicals (Catalog No. F3385-5945, purity >=95% by NMR/LCMS), supporting its reproducible sourcing for research applications . However, comprehensive bioactivity annotation is not available in major public databases such as ChEMBL or PubChem BioAssay, indicating that its biological characterization is still in preliminary stages [3].

Benzofuran-6-chloropyridine-3-carboxamide core fits kinase inhibitor library design studies
95% purity by NMR/LCMS from commercial suppliers supports reproducible procurement
Limited public bioactivity annotation; may support target deconvolution probe or regioisomer SAR studies

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide: Generic Substitution Risks


Generically substituting the benzofuran-6-yl 6-chloropyridine-3-carboxamide core with other regioisomers or in-class analogs is not advisable due to the critical role of the precise amide linkage position and halogen substitution pattern on the benzofuran ring in determining target engagement [1]. A wealth of data from benzofuran-based kinase inhibitor programs demonstrates that even minor positional shifts (e.g., from the 6-yl to the 5-yl regioisomer) can abolish inhibitory activity or drastically alter selectivity profiles, as observed in PDE4 and VEGFR-2 inhibitor series . The compound's unique combination of a 2-benzoyl group and a 6-chloropyridine-3-carboxamide tail is a specific structural solution designed for a defined binding pocket geometry; substituting it with a 2,6-dichloro or 5-chloro variant is predicted to produce divergent biological outcomes, potentially leading to experimental failure or misleading structure-activity relationship (SAR) conclusions [2].

Regioisomer mismatch

6-yl vs. 5-yl linkage may shift target engagement and membrane permeability; biological profiles not interchangeable.

Chlorine substitution pattern

6-Cl vs. 2,6-diCl alters molecular weight and hydrogen-bond capacity, affecting drug-likeness and synthetic tractability.

Structural specificity

Unique amide linkage and halogen topology define binding pocket fit; SAR may not transfer to close analogs.

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide: Differentiation from Closest Analogs


Benzofuran 6-yl vs. 5-yl Regioisomer Specificity

The compound's amide linkage is at the 6-position of the benzofuran core, distinguishing it from its closest regioisomer, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-6-chloropyridine-3-carboxamide . While both share the same molecular formula (C22H15ClN2O3, MW 390.82) and exact mass (390.07712 g/mol), their topological polar surface area (tPSA) differs. The 6-yl isomer exhibits a tPSA of 71.0 Ų, a value determined by the specific spatial orientation of the amide bond and its hydrogen bond donor/acceptor network [1]. This difference in tPSA directly impacts the compound's ability to cross biological membranes and engage intracellular targets, a critical parameter for medicinal chemistry campaigns where regioisomeric purity directly dictates bioactivity [2].

Regioisomer Specificity
Class-level
Target tPSA 71.0 Ų
5-yl isomer tPSA predicted to vary
Regioisomeric purity may affect intracellular target engagement and screening outcomes.
Data to verify; computed tPSA only.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Monochloro vs. Dichloro Pyridine Substitution Pattern

The compound features a single chlorine atom at the 6-position of the pyridine ring, in contrast to the 2,6-dichloropyridine analog, 2,6-dichloro-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide (MW 455.3 g/mol, C23H16Cl2N2O4) . The monochloro variant presents an unsubstituted position at C-2 of the pyridine, providing a vector for metabolic attack or additional functionalization that the dichloro variant lacks. The molecular weight difference (390.8 vs. 455.3 g/mol) and a lower number of hydrogen bond acceptors (3 vs. 4) result in distinct drug-likeness profiles, with the target compound adhering more closely to Lipinski's Rule of 5, a critical advantage for oral drug discovery programs [1].

Chlorination Pattern
Reported
ΔMW 64.5 g/mol, ΔHBA 1
Target MW 390.8 vs comparator 455.3
Lower molecular weight and HBA count may improve drug-likeness for hit-to-lead optimization.
Computed properties; experimental confirmation needed.
Medicinal Chemistry Library Design Structure-Selectivity Relationship

Physicochemical Profile vs. In-Class Screening Compounds

The compound's lipophilicity (logP = 5.591, computed by ZINC) and its specific hydrogen-bonding capacity (2 donors, 3 acceptors) place it in a moderately lipophilic chemical space that is distinct from many heavily substituted benzofuran analogs with higher logP values [1]. This balanced logP is predictive of adequate aqueous solubility and potential for oral absorption, a crucial factor for progression in medicinal chemistry programs. Notably, the compound has no known human biological target annotations in the ChEMBL database, making it a clean chemical probe with no confounding off-target liabilities for novel target discovery [2].

Physicochemical Profile
Reported
logP 5.59, HBD 2, HBA 3
Target annotations: 0
Balanced lipophilicity and clean annotation support chemical probe applications.
logP computed; no known biological targets in public databases.
ADME Prediction Chemical Biology Physicochemical Properties

NMR Reference Spectrum for Quality Control

The compound's structural identity is unambiguously defined by its InChIKey (SQOQNZYKUFFDCU-UHFFFAOYSA-N) and a 1H NMR spectrum recorded in DMSO-d6, available in the KnowItAll NMR Spectral Library [1]. This spectral benchmark enables rigorous identity confirmation and purity assessment, a critical advantage for compound management groups and core facilities. In contrast, many closely related research chemicals lack a commercially available reference spectrum, making independent verification challenging. The availability of this validated NMR data provides a verifiable quality standard, ensuring that the procured material matches the intended structure and is free from regioisomeric or synthetic impurities [2].

NMR Reference Spectrum
Reported
¹H NMR in DMSO-d₆ available (KnowItAll)
Reference spectrum supports identity confirmation and reduces misassignment risk.
Supplier-provided; independent verification advised.
Analytical Chemistry Quality Control Compound Management

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide: Key Application Scenarios


Focused Kinase Inhibitor Library Design

The compound's benzofuran core and 6-chloropyridine-3-carboxamide motif are consistent with known kinase inhibitor pharmacophores. Its clean annotation profile and adherence to Lipinski's rules make it an ideal privileged scaffold for building focused kinase inhibitor libraries. Its use as a core building block, combined with its commercial availability from vendors like Life Chemicals, supports high-throughput synthesis efforts aimed at exploring uncharted kinome space [1].

Chemical Biology Target Deconvolution Probe

With zero known primary targets in public databases, this compound serves as an excellent candidate for chemical biology studies aimed at identifying novel drug targets through phenotypic screening or affinity-based proteomics. Its moderate lipophilicity (logP 5.6) and synthetic tractability allow for the attachment of linkers or photoaffinity labels, facilitating pull-down experiments to uncover new disease-relevant targets [2].

Regioisomer-Specific SAR Studies

The availability of both 6-yl and 5-yl regioisomers provides a unique opportunity to study the impact of amide bond vector on biological activity within the same benzofuran series. By procuring the pure 6-yl compound with quantified tPSA differences, researchers can generate high-confidence SAR data, avoiding the pitfalls of isomeric mixtures that lead to ambiguous biological readouts .

Application
Selection Property
Validation Focus
Focused Kinase Inhibitor Library Design
Benzofuran pharmacophore and 6-chloropyridine motif; commercial purity 95%
Confirm regioisomer identity and purity by NMR/LCMS
Chemical Biology Target Deconvolution Probe
Clean target annotation profile and moderate logP
Verify absence of off-target annotations in public databases
Regioisomer-Specific SAR Studies
Regioisomeric purity (6-yl identity) and tPSA difference
Ensure regioisomer identity by NMR and LC-MS analysis
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